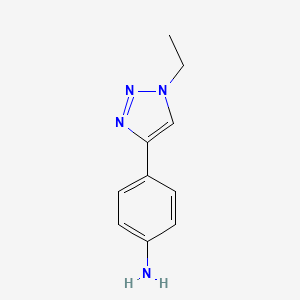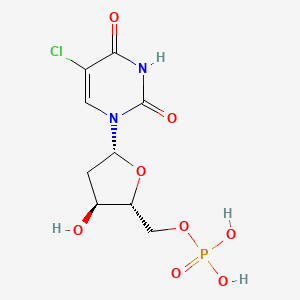
5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate): is a halogenated nucleoside analog. It is a derivative of deoxyuridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a chlorine atom, and the 5’ position of the deoxyribose sugar is phosphorylated. This compound is primarily used in scientific research to study DNA replication, repair, and recombination processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) typically involves the halogenation of deoxyuridine. The process begins with the protection of the hydroxyl groups of deoxyuridine, followed by chlorination at the 5th position of the uracil ring. The final step involves the phosphorylation of the 5’ hydroxyl group of the deoxyribose sugar .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chemical synthesis using similar steps as described above, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles.
Phosphorylation: The 5’ hydroxyl group can be phosphorylated to form the dihydrogen phosphate ester.
Common Reagents and Conditions:
Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Phosphorylation: Phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Major Products:
5-Chloro-2’-deoxyuridine: Formed after chlorination.
5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate): Formed after phosphorylation.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
- Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis .
Industry:
Mecanismo De Acción
Mechanism: 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) is incorporated into DNA in place of thymidine. This incorporation can lead to miscoding during DNA replication, resulting in mutations and potentially cell cycle arrest .
Molecular Targets and Pathways:
- Targets DNA polymerase during DNA synthesis.
- Interferes with the normal function of thymidine in DNA, leading to errors in DNA replication .
Comparación Con Compuestos Similares
5-Bromo-2’-deoxyuridine (BrdU): Another halogenated thymidine analog used in similar applications
5-Iodo-2’-deoxyuridine (IdU): Used for studying DNA replication and repair
5-Fluoro-2’-deoxyuridine (FdU): Known for its anticancer properties
Uniqueness: 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) is unique due to its specific halogenation and phosphorylation, which allows it to be used in a variety of DNA-related studies and potential therapeutic applications .
Propiedades
Número CAS |
64334-79-8 |
|---|---|
Fórmula molecular |
C9H12ClN2O8P |
Peso molecular |
342.63 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12ClN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
Clave InChI |
RBQXEHDSKLSKLJ-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


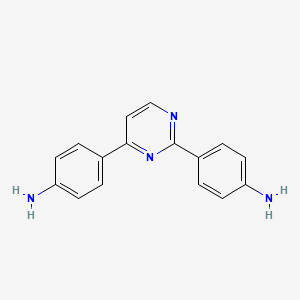
![3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12925605.png)
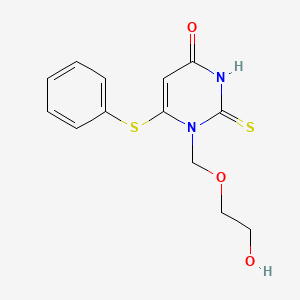
![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
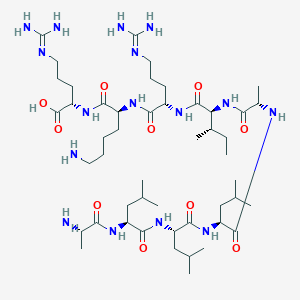
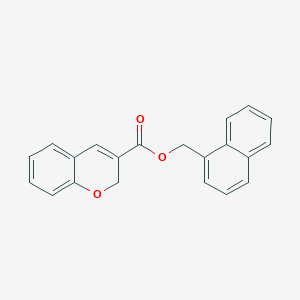
![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)
![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)
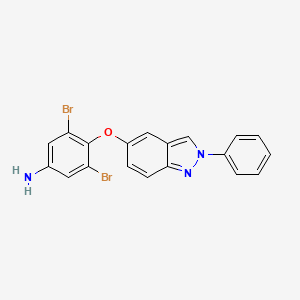
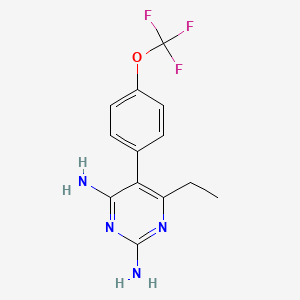
![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
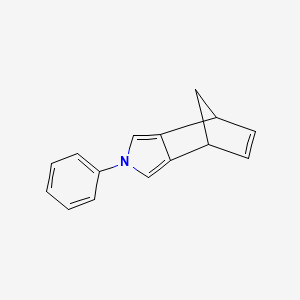
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
